L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester
Description
L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester (CAS 56186-37-9) is a specialized synthetic intermediate used in peptide and organic chemistry. Its molecular formula is C₁₁H₁₆N₂O₅, with a molecular weight of 256.26 g/mol . The compound features an N-acetyl-L-valine backbone coupled to a 2,5-dioxo-1-pyrrolidinyl ester group, a structure designed to enhance reactivity in amide bond formation. Key characteristics include:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6(2)10(12-7(3)14)11(17)18-13-8(15)4-5-9(13)16/h6,10H,4-5H2,1-3H3,(H,12,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTOHOQYWNJKIA-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the esterification of N-acetyl-L-valine with 2,5-dioxo-1-pyrrolidinyl. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-acetyl-L-valine and 2,5-dioxo-1-pyrrolidinyl.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: N-acetyl-L-valine and 2,5-dioxo-1-pyrrolidinyl.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The compound’s ester group also allows it to participate in various biochemical reactions, further influencing its effects .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following compounds share structural motifs (e.g., amino acid derivatives, activated esters) but differ in protecting groups, amino acid backbones, and applications:
Reactivity and Stability
- Activated Ester Reactivity : The 2,5-dioxo-1-pyrrolidinyl ester group in all listed compounds facilitates nucleophilic acyl substitution, making them effective in peptide bond formation. However, steric and electronic effects vary:
- Thermal Stability : The Boc-protected derivative (CAS 3392-12-9) has a defined melting point (128–129°C), whereas the acetylated variant lacks such data, suggesting differences in crystallinity .
Biological Activity
L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester, also known as N-acetylvaline, is a derivative of the essential amino acid L-valine. This compound belongs to the class of N-acyl-alpha amino acids, which are characterized by the presence of an acyl group attached to the nitrogen atom of the amino acid. The biological activity of this compound is significant due to its role in various physiological processes and potential therapeutic applications.
Chemical Structure and Properties
N-acetylvaline is formed through the acetylation of L-valine, which can occur via enzymatic processes or chemical synthesis. The molecular formula for N-acetylvaline is C7H13NO2, and it exhibits properties typical of amino acids and their derivatives.
1. Role in Protein Modification
N-acetylation is a common post-translational modification in proteins, affecting their stability and function. Approximately 85% of human proteins undergo N-terminal acetylation, which is catalyzed by specific enzymes known as N-acetyltransferases (NATs) . This modification can enhance protein stability and influence interactions with other biomolecules.
2. Metabolic Pathways
N-acetylvaline can be produced from the proteolytic degradation of acetylated proteins or directly synthesized through NATs. The presence of N-acetylated amino acids in urine can indicate metabolic disorders such as acylase I deficiency, where excessive amounts accumulate due to impaired metabolism .
3. Potential Therapeutic Applications
Research indicates that N-acetylvaline may have implications in treating conditions related to protein misfolding and aggregation. Its role as a stabilizer in protein structures suggests potential use in drug formulations aimed at enhancing protein solubility and bioavailability .
Case Studies and Experimental Data
- Study on Acetylation Effects : A study highlighted that N-acetylvaline and other N-acetylated amino acids are prevalent in various biological samples, suggesting their importance in metabolic processes .
- Heat Capacity Measurements : Experimental data on the heat capacities of N-acetylvaline amide revealed insights into its thermal stability and phase behavior, contributing to understanding its physical properties under different conditions .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester?
The compound is synthesized via activation of the carboxyl group in N-acetyl-L-valine using 2,5-dioxopyrrolidin-1-yl (NHS) esters. A typical protocol involves:
- Step 1 : React N-acetyl-L-valine with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) to form the NHS-activated intermediate.
- Step 2 : Purify the product via recrystallization or column chromatography to remove byproducts like dicyclohexylurea.
- Validation : Confirm the structure using (e.g., characteristic pyrrolidinyl ester protons at δ 2.8–3.0 ppm) and mass spectrometry (expected [M+H] at m/z 257) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester group .
- Safety : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to minimize inhalation risks. Dispose of waste via certified chemical disposal services .
Q. What analytical techniques are used to characterize its purity and structure?
- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf ~0.5 in ethyl acetate/hexane).
- Structural Confirmation :
Advanced Research Questions
Q. What competing reactions occur during its synthesis, and how are they controlled?
- Competing Reactions :
- Hydrolysis of the NHS ester in aqueous conditions.
- Racemization of the L-valine chiral center under basic conditions.
- Mitigation Strategies :
Q. How does the compound’s reactivity compare to other NHS esters in bioconjugation?
Q. What strategies optimize its use in peptide coupling reactions under aqueous conditions?
- Solubility Enhancement : Co-solvents like DMSO (≤10% v/v) improve solubility without hydrolyzing the ester .
- pH Control : Maintain pH 7–8.5 (borate or phosphate buffers) to balance reactivity and stability.
- Kinetic Monitoring : Use UV-Vis (e.g., loss of NHS absorbance at 260 nm) to track coupling efficiency .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Data Gaps : Limited experimental solubility data exist for CAS 56186-37-8. However, analogs like ibuprofen-L-valine esters show solubility trends:
- Recommendation : Perform empirical solubility tests in target reaction media using dynamic light scattering (DLS) or turbidity assays .
Methodological Considerations
Q. What experimental designs are critical for studying its stability under physiological conditions?
- Stability Assay : Incubate the compound in PBS (pH 7.4, 37°C) and sample at intervals (0, 1, 6, 24 hrs). Analyze degradation via HPLC to quantify hydrolysis products (e.g., free N-acetyl-L-valine) .
- Accelerated Stability Testing : Use elevated temperatures (e.g., 40°C) to model long-term storage, applying the Arrhenius equation to predict shelf life .
Q. How can researchers validate its role in drug delivery systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
